4-[(E)-(2,4-Dibromophenyl)diazenyl]-N,N-diethylaniline
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Overview
Description
4-[(E)-(2,4-Dibromophenyl)diazenyl]-N,N-diethylaniline is an azo compound characterized by the presence of a diazenyl group (-N=N-) linking a 2,4-dibromophenyl group to an N,N-diethylaniline moiety. Azo compounds are known for their vivid colors and are widely used in dyeing and printing textiles, as well as in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(2,4-Dibromophenyl)diazenyl]-N,N-diethylaniline typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2,4-dibromoaniline using sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures to form the diazonium salt. This intermediate is then coupled with N,N-diethylaniline in an alkaline medium to yield the desired azo compound .
Industrial Production Methods
Industrial production of azo compounds like this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-(2,4-Dibromophenyl)diazenyl]-N,N-diethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the cleavage of the azo bond.
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite, resulting in the formation of corresponding amines.
Substitution: The bromine atoms in the 2,4-dibromophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic conditions.
Reduction: Sodium dithionite (Na2S2O4) in aqueous or alcoholic solutions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Cleavage products such as nitro compounds or carboxylic acids.
Reduction: Corresponding aromatic amines.
Substitution: Substituted derivatives with new functional groups replacing the bromine atoms.
Scientific Research Applications
4-[(E)-(2,4-Dibromophenyl)diazenyl]-N,N-diethylaniline has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 4-[(E)-(2,4-Dibromophenyl)diazenyl]-N,N-diethylaniline involves its interaction with molecular targets through the azo group. The compound can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The molecular pathways involved include enzyme inhibition, DNA intercalation, and disruption of cellular redox balance .
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-(4-Bromophenyl)diazenyl]-1-naphthalenamine
- 1,3-Bis(biphenyl-4-yl)triazene
- 2-[(E)-(3-acetyl-4-hydroxyphenyl)diazenyl]-4-(2-hydroxyphenyl)thiophene-3-carboxylic acid
Uniqueness
4-[(E)-(2,4-Dibromophenyl)diazenyl]-N,N-diethylaniline is unique due to the presence of two bromine atoms on the phenyl ring, which enhances its reactivity and allows for further functionalization.
Properties
CAS No. |
51440-67-6 |
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Molecular Formula |
C16H17Br2N3 |
Molecular Weight |
411.13 g/mol |
IUPAC Name |
4-[(2,4-dibromophenyl)diazenyl]-N,N-diethylaniline |
InChI |
InChI=1S/C16H17Br2N3/c1-3-21(4-2)14-8-6-13(7-9-14)19-20-16-10-5-12(17)11-15(16)18/h5-11H,3-4H2,1-2H3 |
InChI Key |
QYDXYCHHBVGXIX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)Br)Br |
Origin of Product |
United States |
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